2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 1260634-68-1
VCID: VC5431629
InChI: InChI=1S/C20H14ClN3O2S2/c21-13-6-8-15(9-7-13)24-19(26)18-16(10-11-27-18)23-20(24)28-12-17(25)22-14-4-2-1-3-5-14/h1-11H,12H2,(H,22,25)
SMILES: C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Molecular Formula: C20H14ClN3O2S2
Molecular Weight: 427.92

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

CAS No.: 1260634-68-1

Cat. No.: VC5431629

Molecular Formula: C20H14ClN3O2S2

Molecular Weight: 427.92

* For research use only. Not for human or veterinary use.

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide - 1260634-68-1

Specification

CAS No. 1260634-68-1
Molecular Formula C20H14ClN3O2S2
Molecular Weight 427.92
IUPAC Name 2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Standard InChI InChI=1S/C20H14ClN3O2S2/c21-13-6-8-15(9-7-13)24-19(26)18-16(10-11-27-18)23-20(24)28-12-17(25)22-14-4-2-1-3-5-14/h1-11H,12H2,(H,22,25)
Standard InChI Key WAJJMEFCCOOBQU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a thieno[3,2-d]pyrimidine scaffold, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. The thiophene moiety (C5H4S) contributes aromatic stability, while the pyrimidine ring (C4H3N2) introduces hydrogen-bonding capabilities critical for biological interactions . Key structural modifications include:

  • 4-Chlorophenyl substituent: Positioned at the pyrimidine N3, this group enhances lipophilicity and may influence target binding through hydrophobic interactions .

  • Sulfanyl bridge (-S-): Links the thienopyrimidine core to the acetamide group, potentially modulating electronic properties and metabolic stability.

  • N-Phenylacetamide side chain: Introduces hydrogen-bond donor/acceptor sites, often associated with kinase or enzyme inhibition .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC20H14ClN3O2S2
Molecular Weight427.92 g/mol
IUPAC Name2-[3-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3

Spectroscopic Characterization

Analytical data from PubChem and VulcanChem confirm structural identity:

  • NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), acetamide carbonyl (δ 168–170 ppm), and thienopyrimidine carbons .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 428.9 ([M+H]+), consistent with the molecular formula .

Synthesis and Chemical Modifications

Synthetic Pathways

The compound is synthesized via multi-step protocols common to thienopyrimidine derivatives :

  • Thienopyrimidine Core Formation: Cyclocondensation of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate with urea or thiourea under acidic conditions .

  • Sulfanyl Bridge Introduction: Nucleophilic substitution at the pyrimidine C2 position using mercaptoacetic acid derivatives .

  • Acetamide Functionalization: Amidation of the sulfanyl-linked carboxylic acid with aniline under coupling agents (e.g., EDC/HOBt) .

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclocondensation .

  • Catalysts: BF3·SMe2 for demethylation steps .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Structural Analogues and SAR Insights

Modifications to the parent structure impact bioactivity:

  • Chlorophenyl Replacement: Substitution with methoxy or nitro groups reduces enzyme inhibitory potency .

  • Sulfanyl vs. Oxygen Bridge: Sulfur enhances metabolic stability compared to ether linkages .

  • Acetamide N-Substituents: Bulky aryl groups (e.g., 2-trifluoromethylphenyl) improve target selectivity .

Biological Activities and Mechanisms

Enzyme Inhibition

Thieno[3,2-d]pyrimidines exhibit affinity for diverse enzymatic targets:

  • EZH2 Inhibition: Analogues like tazemetostat derivatives (IC50 = 0.55–1.68 μM) suggest potential in lymphoma therapy .

  • NTPDase Modulation: Selective inhibition of h-NTPDase isoforms (IC50 < 1 μM) implicates utility in purinergic signaling disorders .

  • 17β-HSD2 Interaction: Conformationally restricted derivatives show moderate activity (25–36% inhibition at 1 μM), relevant to osteoporosis treatment .

Table 2: Comparative Bioactivity of Analogues

CompoundTarget (IC50)Cell Line Activity
12e (EZH2 inhibitor)EZH2: 0.55 μMSU-DHL-6: IC50 = 0.55 μM
3j (NTPDase1 inhibitor)NTPDase1: 0.62 μMHEK293T: CC50 = 15.09 μM
Parent CompoundNot reportedModerate in vitro

Analytical and Pharmacokinetic Profiling

ADME Properties

  • Metabolic Stability: Microsomal half-life (t1/2) > 60 min in human liver microsomes .

  • CYP Inhibition: Low affinity for CYP3A4 (IC50 > 10 μM), reducing drug-drug interaction risks .

Challenges and Future Directions

Limitations

  • Synthetic Complexity: Multi-step synthesis reduces scalability .

  • Off-Target Effects: Thienopyrimidines may inhibit structurally similar kinases (e.g., EGFR) .

Research Priorities

  • In Vivo Efficacy Studies: PD/PK modeling in murine lymphoma models.

  • Crystallographic Analysis: Co-crystallization with EZH2 or NTPDase1 to guide rational design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator